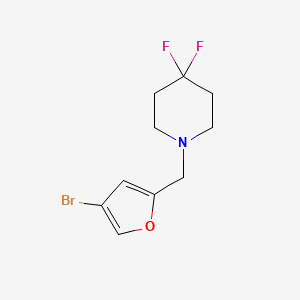

1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine

Descripción general

Descripción

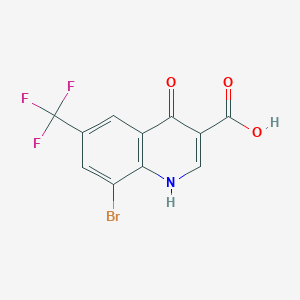

The compound “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” is a complex organic molecule that likely contains a bromofuran and a difluoropiperidine group . Bromofurans are a type of organic compound that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a bromine atom . Difluoropiperidines are a type of organic compound that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with two fluorine atoms .

Molecular Structure Analysis

The molecular structure of “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” would likely be complex due to the presence of the bromofuran and difluoropiperidine groups . The bromofuran group would likely contribute to the aromaticity of the molecule, while the difluoropiperidine group could introduce elements of polarity .Chemical Reactions Analysis

The chemical reactions involving “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” would likely be complex and varied. The presence of the bromofuran and difluoropiperidine groups could potentially make the compound reactive towards a variety of reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” would likely depend on its exact molecular structure . Factors such as polarity, aromaticity, and the presence of halogens could all potentially influence its properties .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Synthesis of Bioactive Molecules

“1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further functionalization, allowing for the creation of a diverse array of compounds with potential pharmacological activities. The presence of the difluoropiperidine moiety is particularly interesting due to its bioisosteric properties, which can improve the metabolic stability of pharmaceuticals .

Material Science: Development of Advanced Polymers

In material science, this compound’s furan ring can be utilized to introduce cross-linking points in polymer chains, leading to the development of materials with enhanced thermal stability and mechanical strength. The bromine atom offers a site for further chemical modifications, enabling the incorporation of this unit into various polymeric frameworks.

Chemical Synthesis: Building Block for Heterocyclic Compounds

As a building block in chemical synthesis, “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” is valuable for constructing complex heterocyclic compounds. Its reactivity can be exploited in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with other aromatic systems, expanding the diversity of accessible heterocycles .

Biotechnology: Enzyme Inhibitor Design

In biotechnology, the difluoropiperidine moiety of the compound can mimic the transition state of enzymatic reactions, making it a potential scaffold for the design of enzyme inhibitors. These inhibitors can regulate biological pathways and are useful in studying enzyme functions or as therapeutic agents .

Analytical Chemistry: Chromatographic Standards

The unique structure of “1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine” makes it suitable as a chromatographic standard. It can be used to calibrate analytical instruments like HPLC and GC-MS, aiding in the identification and quantification of similar compounds in complex mixtures .

Environmental Science: Biomass-Derived Chemicals

In environmental science, the furan core of the compound is of interest as it is a motif commonly found in biomass-derived chemicals. Research into furan-based chemicals focuses on sustainable alternatives to petrochemicals, and this compound could play a role in developing eco-friendly materials and fuels .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-bromofuran-2-yl)methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF2NO/c11-8-5-9(15-7-8)6-14-3-1-10(12,13)2-4-14/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASJZTJLJZVKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)